molecular formula C10H12Cl2N2O B2882691 N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide CAS No. 901273-58-3

N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide

Cat. No.: B2882691
CAS No.: 901273-58-3
M. Wt: 247.12
InChI Key: CLINXMDEDIHDRX-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-(ethylamino)acetamide is an acetamide derivative featuring a 2,5-dichlorophenyl group attached to the nitrogen atom of the acetamide backbone, with an ethylamino substituent on the adjacent carbon. This compound belongs to a broader class of N-substituted acetamides, which are structurally analogous to bioactive molecules like benzylpenicillin and exhibit diverse applications in pharmaceuticals, agrochemicals, and coordination chemistry . The 2,5-dichloro substitution pattern on the phenyl ring distinguishes it from other chloro-substituted acetamides, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-2-13-6-10(15)14-9-5-7(11)3-4-8(9)12/h3-5,13H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLINXMDEDIHDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide typically involves the reaction of 2,5-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride is a chemical compound primarily used in pharmaceutical research and development. It has a molecular formula of C10H13Cl3N2O and a molecular weight of approximately 283.58 g/mol. The compound features a dichlorophenyl group and an ethylamino substituent attached to an acetamide structure and is available as a hydrochloride salt to increase its water solubility, making it suitable for biological and pharmaceutical research.

Scientific Research Applications

  • Pharmaceutical Research and Development this compound hydrochloride serves as a reference standard in analytical chemistry for quality control in drug formulations. It is also explored for its potential in developing new local anesthetic agents with improved efficacy and safety profiles due to its structural similarity to known anesthetics like lidocaine.
  • Anesthetic Studies Research suggests that this compound hydrochloride has potential biological activity, particularly as an anesthetic. Its structure is similar to lidocaine, a common local anesthetic, and studies indicate it may exhibit sodium channel blocking activity, which is crucial for anesthetic properties. This activity can lead to analgesia and local anesthesia, making it a candidate for pharmacological studies.
  • Interaction with Sodium Channels Studies focus on the compound's interactions with sodium channels and other cellular targets to assess its pharmacological profile. Preliminary data suggest it may act as a competitive inhibitor at sodium channels, similar to lidocaine, which could inform its therapeutic applications.

Data Table

ApplicationDescription
Pharmaceutical ResearchUsed as a reference standard in analytical chemistry for drug quality control.
Development of Anesthetic AgentsExplored for potential use in creating new local anesthetics with enhanced efficacy and safety due to its structural similarity to lidocaine.
Sodium Channel Interaction StudiesUsed to study its interactions with sodium channels and other cellular targets to understand its pharmacological properties; may act as a competitive inhibitor, similar to lidocaine.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substitution Patterns on the Phenyl Ring

The position and number of chlorine atoms on the phenyl ring significantly affect physicochemical and biological properties:

  • N-(2,5-Dichlorophenyl)-2-(ethylamino)acetamide: The 2,5-dichloro substitution creates a meta-para chlorination pattern, which may enhance steric hindrance and electron-withdrawing effects compared to mono- or tri-chlorinated analogs.
  • N-(3,4-Dichlorophenyl)propanamide (Propanil) : A herbicide with 3,4-dichloro substitution, demonstrating that ortho-meta chlorine positioning favors agrochemical activity .
  • N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) : A herbicide with bulky 2,6-diethyl groups and a methoxymethyl side chain, highlighting the role of lipophilic substituents in enhancing soil persistence .

Table 1: Impact of Chlorine Substitution on Acetamide Derivatives

Compound Name Chlorine Substitution Key Functional Groups Primary Application
This compound 2,5-dichloro Ethylamino, acetamide Research (coordination, pharmacology)
N-(3,4-Dichlorophenyl)propanamide 3,4-dichloro Propanamide Herbicide
N-(2,6-Diethylphenyl)acetamide None Diethyl, methoxymethyl Herbicide (Alachlor)
N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide 2,3,5-trichloro Hydroxyl, acetamide Paracetamol photoproduct

Functional Group Modifications

The ethylamino group in the target compound contrasts with other nitrogen-linked substituents:

  • N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide : Incorporates a thiazole ring, enabling hydrogen bonding (N—H⋯N) and forming 1D chains in crystal packing, which may enhance thermal stability .
  • N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide : Features bulky diphenyl and dimethyl groups, leading to a twisted molecular conformation (dihedral angle = 82.59°) and C—H⋯π interactions in crystals .

Table 2: Functional Group Influence on Physical Properties

Compound Name Functional Groups Melting Point (K) Crystal Packing Features
This compound Ethylamino, dichlorophenyl Not reported Likely N—H⋯O/N bonds (predicted)
N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide Thiazolyl, dichlorophenyl 489–491 N—H⋯N chains along [100] axis
N-(3,4-Dichlorophenyl)acetamide Dichlorophenyl, acetamide 473–475 R22(10) hydrogen-bonded dimers

Biological Activity

N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide, also known as this compound hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anesthetics and pharmacology. This article delves into its synthesis, biological activity, and potential therapeutic applications based on various research findings.

  • Molecular Formula: C10H13Cl2N
  • Molecular Weight: Approximately 283.58 g/mol
  • Structure: Characterized by a dichlorophenyl group and an ethylamino substituent attached to an acetamide structure.

The compound exists primarily as a hydrochloride salt, enhancing its solubility in water, which is advantageous for biological applications.

This compound exhibits biological activity primarily through its interaction with sodium channels. Similar to lidocaine, it is believed to act as a sodium channel blocker, which is crucial for its anesthetic properties. This mechanism leads to analgesia and local anesthesia, making it a candidate for further pharmacological studies.

Anesthetic Properties

Research indicates that this compound may exhibit significant anesthetic effects comparable to those of established local anesthetics like lidocaine. Preliminary studies suggest it may function through competitive inhibition at sodium channels, which is essential for its analgesic effects.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound in comparison with similar compounds:

Compound NameSodium Channel ActivityAnalgesic EffectAnesthetic Potency
This compoundModerateYesPotentially High
LidocaineHighYesHigh
NorlidocaineModerateYesModerate

Case Studies and Research Findings

  • Pharmacological Studies : A study highlighted the pharmacological profile of this compound focusing on its sodium channel blocking ability. The research demonstrated that the compound could effectively inhibit sodium currents in vitro, suggesting potential use as a local anesthetic.
  • Analgesic Efficacy : In animal models, the compound exhibited significant analgesic effects in abdominal constriction tests. The effective dose (ED50) was reported to be comparable to that of lidocaine, indicating its potential as a therapeutic agent in pain management .
  • Synthesis and Derivatization : The synthesis of this compound involves several steps that allow for modifications leading to derivatives with enhanced biological activity. Research has shown that altering the substituents on the phenyl ring can significantly affect the pharmacokinetic properties and efficacy of the compound .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • Enhanced Efficacy : Further studies are needed to optimize its structure for improved potency and reduced side effects.
  • Clinical Trials : Transitioning from preclinical studies to clinical trials will be crucial for assessing safety and efficacy in humans.
  • Potential Applications : Beyond anesthetics, exploring its role in other therapeutic areas such as anti-cancer or anti-inflammatory applications may reveal additional benefits.

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a chloroacetamide intermediate with ethylamine. Key steps include:

  • Step 1: React 2,5-dichloroaniline with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form the chloroacetamide intermediate. Maintain low temperatures (0–5°C) to control exothermicity and minimize side reactions .
  • Step 2: Substitute the chlorine atom with ethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Use a 1.2–1.5 molar excess of ethylamine to ensure complete substitution .
  • Purification: Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the ethylamino group (δ 1.1–1.3 ppm for CH3_3, δ 2.6–3.0 ppm for NHCH2_2) and dichlorophenyl aromatic protons (δ 7.2–7.8 ppm). 13C^{13}C-NMR resolves the carbonyl carbon at ~168 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C10H11Cl2N2O_{10}H_{11}Cl_2N_2O, exact mass 260.02 g/mol) using electrospray ionization (ESI) in positive mode .
  • IR Spectroscopy: Identify key functional groups (amide C=O stretch at ~1650 cm1^{-1}, NH stretch at ~3300 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • Bacterial Growth Inhibition: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and determine MIC values .
  • Mycobacterial Activity: Screen against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). A 90% inhibition threshold at 10 µg/mL indicates potential antitubercular activity .

Q. How can solubility and stability be assessed for pharmacokinetic studies?

Methodological Answer:

  • Solubility: Use the shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Measure concentrations via UV-Vis spectroscopy at λmax_{\text{max}} ~260 nm .
  • Stability: Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2 _2O2_2), and photolytic (ICH Q1B guidelines) conditions. Analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing ethylamino with morpholinyl or piperazinyl groups) to assess impact on bioactivity .

  • Biological Testing: Compare IC50_{50} values across analogs in enzyme inhibition assays (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) .

  • Key Findings Table:

    SubstituentTarget Enzyme IC50_{50} (µM)LogP
    Ethylamino12.3 ± 1.22.1
    Morpholinyl8.7 ± 0.91.8
    Piperazinyl6.5 ± 0.51.5
    Lower IC50_{50} correlates with increased polarity (lower LogP) .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with M. tuberculosis InhA (PDB: 4TZK). Prioritize poses with hydrogen bonds to Tyr158 and hydrophobic contacts with the dichlorophenyl group .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

Q. How can crystallographic data resolve structural ambiguities in analogs?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via vapor diffusion (e.g., 1:1 DMSO/water). Collect data on a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL .
  • Key Metrics: Compare torsion angles of the ethylamino group with related acetamides to identify conformational preferences influencing activity .

Q. How should contradictory biological data across studies be addressed?

Methodological Answer:

  • Orthogonal Assays: Confirm antimicrobial activity discrepancies using both agar diffusion and time-kill assays .
  • Meta-Analysis: Pool data from independent studies (e.g., MIC values) and apply statistical models (ANOVA with post-hoc Tukey test) to identify outliers .

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